An In-depth Technical Guide to N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
An In-depth Technical Guide to N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a reactive formyl group, a methoxy substituent, and a pivalamide protecting group on the pyridine core offers a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its fundamental properties, a proposed synthetic strategy, and handling and safety information, designed to support researchers in its effective utilization.
Chemical Identity and Physicochemical Properties
A clear understanding of the chemical identity and physical properties of a compound is paramount for its successful application in research and development. The following table summarizes the key identifiers and properties of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide.
| Property | Value | Source |
| Chemical Name | N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide | - |
| CAS Number | 1171919-99-5 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI | 1S/C12H16N2O3/c1-12(2,3)11(16)14-8-5-6-13-9(7-15)10(8)17-4/h5-7H,1-4H3,(H,13,14,16) | [1] |
| SMILES | COc1c(NC(=O)C(C)(C)C)ccnc1C=O | [1] |
Molecular Structure
The molecular structure of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is characterized by a pyridine ring substituted at the 2, 3, and 4 positions.
Figure 1: 2D structure of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide.
The key functional groups are:
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Pyridine Ring: A heterocyclic aromatic core.
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Formyl Group (-CHO) at C2: An aldehyde functionality that can participate in various reactions such as nucleophilic additions and reductions.
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Methoxy Group (-OCH₃) at C3: An electron-donating group that can influence the reactivity of the pyridine ring.
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Pivalamide Group (-NHCOC(CH₃)₃) at C4: A bulky protecting group for the amino functionality, which is generally stable under a range of reaction conditions but can be removed when desired.
Proposed Synthetic Strategy
While a specific, documented synthesis for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is not available in the current literature, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and syntheses of analogous substituted pyridines. This proposed pathway offers a logical framework for its laboratory preparation.
The proposed synthesis commences with a commercially available aminopyridine derivative and involves three key transformations: protection of the amino group, introduction of the formyl group, and methoxylation.
Figure 2: Proposed synthetic workflow for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide.
Step 1: Protection of the Amino Group
The initial step involves the protection of the primary amine at the 4-position of the pyridine ring to prevent its interference in subsequent reactions. Pivaloyl chloride is an excellent choice for this purpose due to the steric bulk of the resulting pivalamide group, which offers robust protection.
Protocol:
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Dissolve 4-amino-3-methoxypyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.
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Cool the mixture in an ice bath.
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Slowly add pivaloyl chloride dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-methoxypyridin-4-yl)pivalamide.
Causality: The use of a base is crucial to neutralize the hydrochloric acid generated during the acylation reaction, thereby driving the reaction to completion and preventing potential side reactions.
Step 2: Introduction of the Formyl Group (Formylation)
The introduction of the formyl group at the 2-position of the pyridine ring is a key step. This can be achieved through several methods, with the Vilsmeier-Haack reaction or an ortholithiation-formylation sequence being the most probable effective strategies.
Method A: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Protocol:
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Prepare the Vilsmeier reagent by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperature.
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Add the N-(3-methoxypyridin-4-yl)pivalamide from Step 1 to the pre-formed Vilsmeier reagent.
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Heat the reaction mixture to facilitate the electrophilic substitution.
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After the reaction is complete, cool the mixture and carefully quench by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
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Extract the product with a suitable organic solvent, dry the organic phase, and purify by column chromatography to obtain the target compound.
Method B: Ortholithiation followed by Formylation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of substituted aromatics. The pivalamide group can act as a directing group for lithiation at the adjacent C2 position.
Protocol:
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Dissolve N-(3-methoxypyridin-4-yl)pivalamide in a dry ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to a low temperature (typically -78 °C).
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Add a strong lithium base, such as n-butyllithium or sec-butyllithium, dropwise to effect lithiation at the 2-position.
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After a suitable period of stirring at low temperature, add a formylating agent, such as DMF.
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Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Causality: The choice between the Vilsmeier-Haack reaction and ortholithiation will depend on the overall electronic nature of the protected intermediate and potential steric hindrance. The methoxy group at the 3-position may influence the regioselectivity of the formylation.
Potential Applications and Future Directions
While specific applications for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide have not been reported, its structure suggests significant potential as a versatile building block in drug discovery and materials science.
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Medicinal Chemistry: The formyl group can be readily converted into other functionalities, such as amines (via reductive amination), carboxylic acids (via oxidation), or used in the construction of heterocyclic rings. This allows for the synthesis of a diverse library of compounds for screening against various biological targets. The substituted pyridine core is a common motif in many biologically active molecules.
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Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this molecule could be exploited to create novel materials with interesting photophysical or catalytic properties.
Further research is warranted to explore the reactivity of this compound and to synthesize novel derivatives with potential therapeutic or material applications.
Handling and Safety
As a prudent laboratory practice, N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information:
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Pictogram: GHS07 (Exclamation Mark)[1]
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Signal Word: Warning[1]
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Hazard Statement: H302 (Harmful if swallowed)[1]
In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is a chemical intermediate with considerable potential for the synthesis of novel compounds in various scientific disciplines. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation of its known properties and a scientifically sound proposed synthetic pathway. It is anticipated that this molecule will serve as a valuable tool for researchers engaged in the design and synthesis of new functional molecules.

